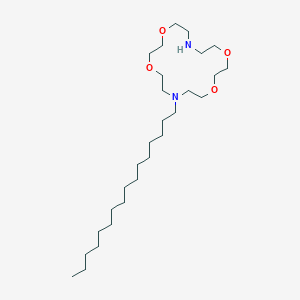
7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a crown ether, which is a type of macrocyclic compound known for its ability to form stable complexes with various ions. Crown ethers are widely used in chemistry due to their unique ability to selectively bind certain cations, making them valuable in various applications, including catalysis, ion transport, and separation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with hexadecyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of crown ethers, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane can undergo various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions, particularly alkali and alkaline earth metals.
Substitution Reactions: The nitrogen atoms in the crown ether can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts such as potassium iodide or sodium chloride in an aqueous or organic solvent.
Substitution: Requires nucleophiles such as alkyl halides or acyl chlorides and a base like potassium carbonate.
Oxidation/Reduction: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, complexation with potassium ions results in a stable potassium-crown ether complex, while substitution reactions can yield various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has numerous applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of complex organic molecules.
Biology: Employed in the study of ion transport across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ions.
Industry: Utilized in the separation and purification of metal ions from mixtures.
Mecanismo De Acción
The mechanism of action of 7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane primarily involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the crown ether ring coordinate with the metal ions, effectively encapsulating them within the macrocyclic structure. This complexation can facilitate various chemical processes, including catalysis and ion transport.
Comparación Con Compuestos Similares
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A similar crown ether without the hexadecyl group.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Another derivative with benzyl groups instead of hexadecyl.
1,10-Diaza-18-crown-6: A well-known crown ether with similar complexation properties.
Uniqueness
7-Hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to its long hexadecyl chain, which imparts additional hydrophobic properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important, such as in the formation of micelles or in drug delivery systems.
Propiedades
Número CAS |
120532-53-8 |
|---|---|
Fórmula molecular |
C28H58N2O4 |
Peso molecular |
486.8 g/mol |
Nombre IUPAC |
7-hexadecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C28H58N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-30-19-23-33-27-25-31-21-16-29-17-22-32-26-28-34-24-20-30/h29H,2-28H2,1H3 |
Clave InChI |
NDXDJFGWSMIYDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN1CCOCCOCCNCCOCCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(tert-Butylperoxy)methyl]oxolan-2-one](/img/structure/B14297462.png)
![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)
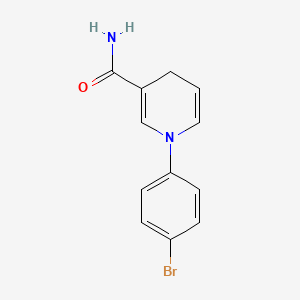
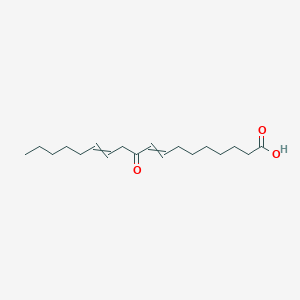
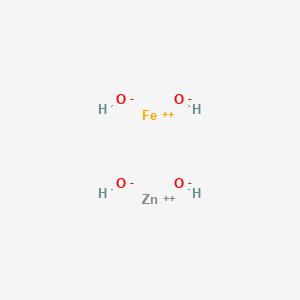
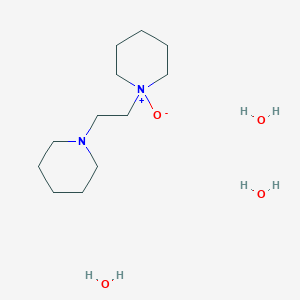
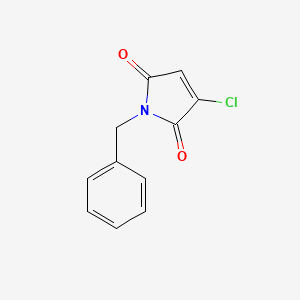
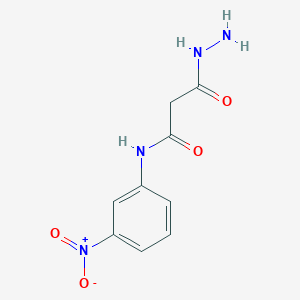
![1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-](/img/structure/B14297507.png)
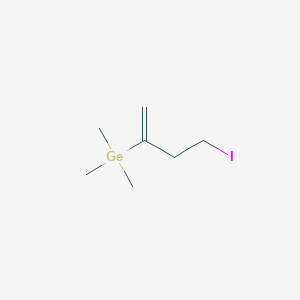

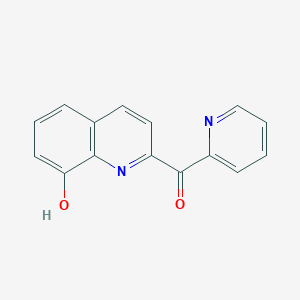
![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)
![5,8,11,18,21,26,29-Heptaoxa-1,15-diazabicyclo[13.8.8]hentriacontane](/img/structure/B14297534.png)
